molecular formula C17H12N2O2S B8756606 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 69099-25-8

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B8756606
CAS No.: 69099-25-8
M. Wt: 308.4 g/mol
InChI Key: KGCPHZNGYDYXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of thiochromene and pyrazole

Properties

CAS No.

69099-25-8

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12N2O2S/c20-17(21)15-13-10-22-14-9-5-4-8-12(14)16(13)19(18-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)

InChI Key

KGCPHZNGYDYXTL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid include:

  • 1-Phenyl-3-carbethoxypyrazolone
  • 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
  • 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of thiochromene and pyrazole elements, which confer distinct chemical and biological activities .

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